molecular formula C9H7F6NO B12979013 1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol

Cat. No.: B12979013
M. Wt: 259.15 g/mol
InChI Key: KSQAGKCMZYIQPS-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and ionizing power. It is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-methylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol involves its high polarity and ability to stabilize transition states in chemical reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H7F6NO/c1-5-3-2-4-16-6(5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3

InChI Key

KSQAGKCMZYIQPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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